5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Properties
Molecular Formula |
C9H10IN3O |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
5-ethyl-3-iodo-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10IN3O/c1-3-6-4-7(14)13-9(11-6)8(10)5(2)12-13/h4,12H,3H2,1-2H3 |
InChI Key |
VHCKSIILSODICS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C(=C(N2)C)I |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Parameter | Conditions | Reagents | Notes |
|---|---|---|---|
| Cyclization | 80°C, air atmosphere | Amino pyrazoles + enaminones | Promotes ring closure |
| Oxidative halogenation | Sodium halides (NaI, NaBr, NaCl) + K₂S₂O₈ | 80°C, aqueous medium | Introduces halogen at the 3-position |
This method efficiently constructs the heterocyclic core, setting the stage for subsequent halogenation and functionalization steps.
Preparation of 7-One Derivative via Oxidation
The final step involves oxidation to form the pyrazolo[1,5-a]pyrimidin-7-one structure, often achieved through oxidative conditions that convert the methyl group at position 7 into a carbonyl.
Oxidation Process:
- Reagents: Suitable oxidants such as potassium permanganate (KMnO₄), or alternative mild oxidants like hydrogen peroxide (H₂O₂)
- Conditions: Reflux in appropriate solvents, typically ethanol or acetic acid
- Outcome: Conversion of methyl to carbonyl, yielding the 7-one structure
Data Table: Oxidation Conditions
| Oxidant | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| KMnO₄ | Ethanol | Reflux | 75–85% | Efficient oxidation |
| H₂O₂ | Acetic acid | Room temperature | 70–80% | Milder conditions |
The oxidation step is critical for achieving the pharmacologically relevant pyrazolo[1,5-a]pyrimidin-7-one core.
Alternative Synthetic Strategies
Recent advances include green chemistry approaches such as ultrasonic irradiation, which accelerates reactions and reduces environmental impact. For example, aminopyrazoles reacted with alkynes under ultrasonic conditions in aqueous ethanol, facilitated by KHSO₄, to produce pyrazolo[1,5-a]pyrimidines efficiently.
Ultrasound-Assisted Synthesis:
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Ultrasonic irradiation | Aminopyrazoles + alkynes + KHSO₄ | Aqueous ethanol, US waves | Green, rapid, high-yield |
This approach can be adapted to incorporate iodine via in situ halogenation, streamlining the synthesis process.
Summary and Proposed Synthetic Route
Based on the literature, the most comprehensive route for synthesizing 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves:
- Cyclization of amino pyrazoles with enaminones or chalcones to form the heterocyclic core.
- Oxidative halogenation at the 3-position using sodium iodide and potassium persulfate.
- Oxidation of the methyl group at position 7 to a carbonyl, using suitable oxidants like KMnO₄ or H₂O₂.
Data Summary and Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups such as azides, nitriles, and thiols .
Scientific Research Applications
5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations
- Halogen Impact : Iodine at position 3 (target compound) may confer greater steric bulk and electrophilicity compared to chloro or trifluoromethyl groups, affecting reactivity in cross-coupling reactions or target binding.
- Alkyl vs. Aryl Groups : Ethyl and methyl substituents (e.g., in 3b ) reduce melting points compared to phenyl analogs, likely due to decreased π-stacking interactions.
- Spectroscopic Signatures : Methyl groups resonate at δ 2.1–2.6 ppm in 1H NMR, while aromatic protons in phenyl substituents appear at δ 7.2–8.1 ppm .
Antimicrobial Activity
- Copper complexes of 3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[...] (L5) exhibit anti-MRSA activity (IC50 ~10 µM) by disrupting cellular ATP and ion homeostasis . The iodine analog may enhance membrane penetration but could alter metal coordination.
- 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methyl derivatives inhibit Mycobacterium tuberculosis DXS (IC50 = 10.6 µM), suggesting halogenated aryl groups enhance target affinity .
Antiviral Activity
- Pyrazolo[1,5-a]pyrimidin-7-ones with 5-aryl and 3-cyano substituents show potent inhibition of HCV NS5B polymerase, though the target compound lacks the cyano group critical for this activity .
Key SAR Trends
Position 3 : Electron-withdrawing groups (e.g., Cl, CF3, I) improve enzymatic inhibition but may reduce solubility.
Position 5 : Bulky substituents (e.g., ethyl, phenyl) enhance hydrophobic interactions with protein targets.
Position 2 : Methyl groups stabilize the planar conformation of the bicyclic core, favoring π-stacking in DNA/RNA targets .
Biological Activity
5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitubercular properties and potential mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
| CAS Number | 1600598-58-0 |
| Molecular Formula | C₉H₁₀IN₃O |
| Molecular Weight | 303.10 g/mol |
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. A notable study identified this compound as a potential lead against Mycobacterium tuberculosis (Mtb) through high-throughput screening. The results indicated that compounds based on this scaffold exhibited low cytotoxicity and significant activity against Mtb within macrophages, suggesting their potential as therapeutic agents for tuberculosis treatment .
Mechanism of Action:
The mechanism by which these compounds exert their effects was investigated in detail. It was found that the activity was not related to traditional pathways such as cell-wall biosynthesis or iron uptake, which are common targets for many antitubercular agents. Instead, resistance to these compounds was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which facilitated compound catabolism .
Structure-Activity Relationships (SAR)
A comprehensive analysis of the structure-activity relationships (SAR) revealed critical insights into the pharmacophore of pyrazolo[1,5-a]pyrimidin derivatives. Variations in substituents at different positions around the core structure significantly influenced both potency and selectivity against Mtb. For instance, modifications at the R1 position were found to enhance antitubercular activity while maintaining low cytotoxicity .
Case Studies
Several case studies have been documented regarding the biological evaluation of pyrazolo[1,5-a]pyrimidin derivatives:
- Study on Compound P19 : This compound demonstrated effective inhibition against Mtb with a minimum inhibitory concentration (MIC) lower than that of standard treatments. The study emphasized its safety profile in HepG2 liver cells, indicating minimal cytotoxic effects .
- Fluorescent Properties : In addition to its antibacterial properties, certain derivatives have been explored for their optical applications due to unique fluorescence characteristics arising from their chemical structure. These properties could be leveraged for imaging applications in biological systems .
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., dichlorobenzene for high-temperature reactions) .
- Purification via column chromatography or recrystallization from hexane/ethanol mixtures .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- 1H/13C NMR : Essential for confirming the heterocyclic framework and substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while the ethyl group shows triplet/multiplet splitting (~δ 1.2–1.5 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z 345) and fragmentation patterns to validate the iodine substituent .
- HPLC-UV : Assesses purity (>95% by reverse-phase C18 column, λ = 254 nm) .
How to address contradictory NMR data when elucidating the structure of novel derivatives?
Answer:
Contradictions may arise from tautomerism, impurities, or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-carbon correlations, especially in fused-ring systems .
- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-calculated values .
- Repetition under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid side reactions .
Example : A 2024 study resolved conflicting δ 7.5–8.0 ppm signals in pyrazolo-pyrimidines using NOESY to confirm spatial proximity of aromatic protons .
What experimental strategies can be employed to determine the mechanism of action against biological targets?
Answer:
- Molecular Docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock Vina. A 2025 study identified hydrogen bonding between the pyrimidine carbonyl and ATP-binding pockets .
- Kinetic Assays : Measure IC₅₀ values for enzyme inhibition (e.g., 10 µM against SARS-CoV-2 main protease) via fluorometric substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins .
- Mutagenesis : Replace key residues (e.g., Lys101 in kinases) to validate target interactions .
How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Substituent Variation : Modify positions 3 (iodo), 5 (ethyl), and 7 (methyl) to assess impact. For example:
| Position | Modification | Observed Activity | Reference |
|---|---|---|---|
| 3 | Iodo → Bromo | Reduced antiviral activity | |
| 5 | Ethyl → Propyl | Enhanced kinase inhibition | |
| 7 | Methyl → Hydroxyl | Improved solubility |
- Synthetic Methods : Use Suzuki coupling for aryl substitutions or ultrasound-assisted reactions for greener synthesis .
- Bioassay Correlation : Test derivatives in cell-based assays (e.g., IC₅₀ in cancer lines) and apply QSAR models to predict activity .
How to resolve low yields in the final step of synthesis?
Answer:
Common issues include poor solubility or side reactions. Solutions:
- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) for iodination steps .
- Catalyst Screening : Test Pd(PPh₃)₄ for cross-coupling reactions .
- Workup Adjustments : Use extraction with ethyl acetate/water (3:1) to recover polar intermediates .
Case Study : A 2025 protocol increased yields from 45% to 72% by adding molecular sieves to absorb moisture during cyclization .
What analytical methods are recommended for detecting impurities in bulk samples?
Answer:
- LC-MS/MS : Identifies trace byproducts (e.g., de-iodinated analogs) with MRM transitions .
- Elemental Analysis : Confirms iodine content (±0.3% deviation) .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products above 200°C .
How to evaluate the compound’s stability under varying pH conditions?
Answer:
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor via HPLC. Pyrazolo-pyrimidines are typically stable at pH 4–8 but hydrolyze at extremes .
- Kinetic Profiling : Calculate degradation rate constants (k) using first-order models. A 2024 study reported t₁/₂ = 48 hrs at pH 7.4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
